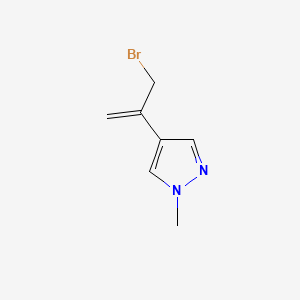
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with 3-bromoprop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the double bond in the propenyl group can be achieved using hydrogenation catalysts such as palladium on carbon or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an epoxide or hydroxylated product.
Aplicaciones Científicas De Investigación
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It may also have potential as a lead compound for the development of new drugs.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromopropenyl group can undergo nucleophilic substitution reactions, allowing the compound to bind to and modify biological molecules. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar compounds to 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
4-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-(3-bromoprop-1-en-2-yl)-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methyl group.
4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
4-(3-bromoprop-1-en-2-yl)-1-methylpyrazole |
InChI |
InChI=1S/C7H9BrN2/c1-6(3-8)7-4-9-10(2)5-7/h4-5H,1,3H2,2H3 |
Clave InChI |
XTNWJSSREFBKTJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


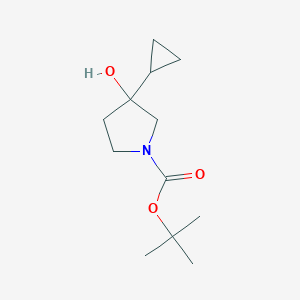
amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
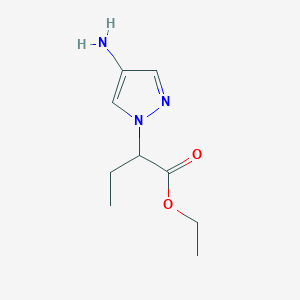
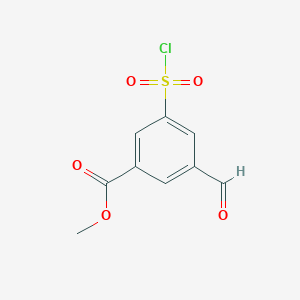
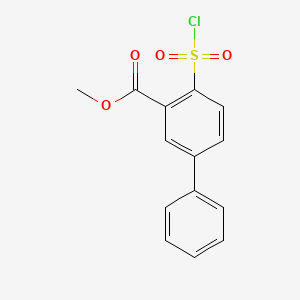

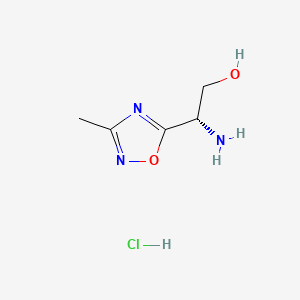
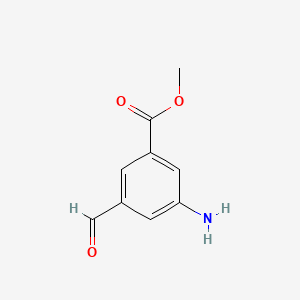
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)


![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)

